Aminoacetamidine dihydrochloride

Description

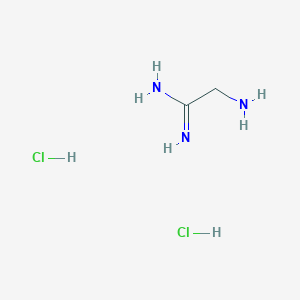

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminoethanimidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3.2ClH/c3-1-2(4)5;;/h1,3H2,(H3,4,5);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJWOAXQLNTQHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=N)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82102-87-2 | |

| Record name | 2-aminoethanimidamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of Aminoacetamidine dihydrochloride?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Aminoacetamidine Dihydrochloride, a molecule of interest in chemical and pharmaceutical research. Due to the limited availability of specific data for the dihydrochloride salt, this guide focuses on the core chemical entity, 2-aminoethanimidamide, and leverages data from its closely related dihydrobromide salt to provide a comprehensive profile.

Chemical Structure and Identification

The chemical structure of the core molecule, 2-aminoethanimidamide (also known as 2-amino-acetamidine), is characterized by an acetamidine group with a primary amine substituent on the methyl group. The dihydrochloride salt is formed by the protonation of the two basic nitrogen centers.

IUPAC Name: 2-aminoethanimidamide;dihydrochloride CAS Number: 82102-87-2 Parent Compound CAS: 27757-71-7 (2-aminoethanimidamide)

The structure of the protonated form as the dihydrochloride salt is as follows:

Physicochemical Properties

| Property | Value | Citation |

| Molecular Formula | C₂H₉Br₂N₃ | |

| Molecular Weight | 234.92 g/mol | |

| Melting Point | 227-232 °C | [1][2] |

| Solubility | Slightly soluble in DMSO and Water | [1][2] |

| Appearance | Pale Yellow to Light Brown Solid | [1][2] |

| Storage Temperature | -20°C | [1][2] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of Aminoacetamidine Dihydrochloride is not extensively documented in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established methods for the preparation of related aminoacetamide and amidine derivatives. A common approach involves the amination of a suitable precursor followed by conversion to the amidine.

Illustrative Synthesis Workflow

The following diagram illustrates a potential synthetic pathway starting from a protected glycine derivative. This workflow is based on analogous reactions reported for similar compounds and serves as a representative guide.[3][4]

General Experimental Considerations:

-

Step 1: Amide Formation: An N-protected glycine, such as Boc-glycine or Cbz-glycine, can be reacted with an ammonia source in the presence of a coupling agent (e.g., DCC, HATU) to form the corresponding N-protected 2-aminoacetamide.[3]

-

Step 2: Deprotection: The protecting group is removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield 2-aminoacetamide.

-

Step 3 & 4: Pinner Reaction and Ammonolysis: A more direct, albeit potentially challenging route for amidine synthesis is the Pinner reaction. This would involve the conversion of the amide to a nitrile, which is then treated with an alcohol in the presence of hydrogen chloride gas to form an imino ether hydrochloride. Subsequent treatment of this intermediate with ammonia would yield the target aminoacetamidine, which can then be isolated as the dihydrochloride salt.

Note: These steps are illustrative and would require significant optimization and characterization at each stage. Researchers should consult the primary literature for detailed procedures on related transformations.

Biological Activity and Mechanism of Action

Specific biological activity and mechanism of action data for Aminoacetamidine Dihydrochloride are not well-established in the scientific literature. However, the broader class of acetamide derivatives is known to exhibit a wide range of pharmacological activities.[5]

Acetamide-containing compounds have been investigated for their potential as:

The biological effects of these molecules are highly dependent on the overall molecular structure and the nature of other functional groups present. The presence of the highly basic amidine group in aminoacetamidine suggests it may interact with biological targets that have negatively charged residues or pockets.

Further research is required to elucidate the specific biological profile of Aminoacetamidine Dihydrochloride. Initial screening in relevant biological assays would be a necessary first step to determine its potential therapeutic applications.

Conclusion

Aminoacetamidine Dihydrochloride is a small molecule with a well-defined chemical structure. While specific experimental data, particularly regarding its synthesis and biological activity, are sparse, its structural relationship to other pharmacologically active acetamide and amidine derivatives suggests it may be of interest for further investigation. This guide provides a foundational understanding of its chemical properties, based on its dihydrobromide salt, and outlines a plausible synthetic strategy to encourage further research into this compound. Researchers are advised to use the information presented herein as a starting point for their own detailed experimental investigations.

References

- 1. 2-Aminoacetamidine dihydrobromide CAS#: 69816-37-1 [amp.chemicalbook.com]

- 2. 2-Aminoacetamidine dihydrobromide | 69816-37-1 [chemicalbook.com]

- 3. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 4. EP0714885A2 - Preparation process of aminoacetamide derivative - Google Patents [patents.google.com]

- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Aminoacetamidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for aminoacetamidine dihydrochloride, a compound of interest in medicinal chemistry and drug development. The synthesis involves a multi-step process beginning with the protection of the amino group of a readily available precursor, followed by the formation of the amidine functional group via the Pinner reaction, and concluding with deprotection to yield the final product. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.

Overview of the Synthesis Pathway

The most viable and frequently cited method for the synthesis of aminoacetamidine dihydrochloride involves a three-step process starting from aminoacetonitrile. Due to the reactive nature of the primary amine in the starting material, a protection-deprotection strategy is employed to ensure the selective reaction of the nitrile group. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for this purpose.

The overall synthesis can be summarized as follows:

-

N-Boc Protection: The amino group of aminoacetonitrile is protected using di-tert-butyl dicarbonate (Boc)₂O to form N-Boc-aminoacetonitrile.

-

Pinner Reaction: The N-Boc-aminoacetonitrile undergoes a Pinner reaction. It is first treated with an alcohol (e.g., ethanol) and anhydrous hydrogen chloride to form the corresponding ethyl imidate hydrochloride (Pinner salt). This intermediate is then treated with ammonia to yield N-Boc-aminoacetamidine hydrochloride.

-

Deprotection: The Boc protecting group is removed from N-Boc-aminoacetamidine hydrochloride under acidic conditions to afford the final product, aminoacetamidine dihydrochloride.

Precursors and Key Intermediates

The primary precursors and key intermediates in this synthesis pathway are outlined in the table below.

| Compound Name | Structure | Role | Notes |

| Aminoacetonitrile | H₂NCH₂CN | Starting Material | A readily available bifunctional molecule. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | (CH₃)₃COCO)₂O | Protecting Agent | Used for the N-Boc protection of the primary amine. |

| N-Boc-aminoacetonitrile | (CH₃)₃COCONHCH₂CN | Protected Intermediate | The substrate for the Pinner reaction. |

| Ethyl N-Boc-aminoacetimidate hydrochloride | [(CH₃)₃COCONHCH₂C(=NH₂)OEt]⁺Cl⁻ | Pinner Salt Intermediate | Formed in the first step of the Pinner reaction. |

| N-Boc-aminoacetamidine hydrochloride | [(CH₃)₃COCONHCH₂C(=NH₂)NH₂]⁺Cl⁻ | Protected Product | The product of the Pinner reaction. |

| Aminoacetamidine dihydrochloride | [H₃N⁺CH₂C(=NH₂)NH₂]²⁺ 2Cl⁻ | Final Product | Also known as glycinamidine dihydrochloride. |

Experimental Protocols

The following sections provide detailed experimental methodologies for each step of the synthesis. These protocols are based on established procedures for N-Boc protection, the Pinner reaction, and deprotection of similar substrates.

Step 1: Synthesis of N-Boc-aminoacetonitrile

Reaction: H₂NCH₂CN + (Boc)₂O → (CH₃)₃COCONHCH₂CN + CO₂ + (CH₃)₃COH

Methodology:

-

Dissolve aminoacetonitrile hydrochloride in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide, to neutralize the hydrochloride and free the amine.

-

Cool the reaction mixture in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-aminoacetonitrile.

-

Purify the product by column chromatography on silica gel if necessary.

Step 2: Synthesis of N-Boc-aminoacetamidine hydrochloride via Pinner Reaction

Reaction:

-

(CH₃)₃COCONHCH₂CN + EtOH + HCl → [(CH₃)₃COCONHCH₂C(=NH₂)OEt]⁺Cl⁻

-

[(CH₃)₃COCONHCH₂C(=NH₂)OEt]⁺Cl⁻ + NH₃ → [(CH₃)₃COCONHCH₂C(=NH₂)NH₂]⁺Cl⁻ + EtOH

Methodology:

-

Dissolve N-Boc-aminoacetonitrile in anhydrous ethanol in a flask equipped with a drying tube.

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution until saturation.

-

Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours, during which the Pinner salt will precipitate.

-

Isolate the precipitated ethyl N-Boc-aminoacetimidate hydrochloride by filtration under anhydrous conditions and wash with cold anhydrous ether.

-

Suspend the Pinner salt in a solution of anhydrous ethanol.

-

Cool the suspension to 0°C and bubble anhydrous ammonia gas through it until the solution is saturated.

-

Stir the reaction mixture at room temperature for several hours. Ammonium chloride will precipitate.

-

Filter off the ammonium chloride.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Boc-aminoacetamidine hydrochloride.

Step 3: Synthesis of Aminoacetamidine dihydrochloride (Deprotection)

Reaction: [(CH₃)₃COCONHCH₂C(=NH₂)NH₂]⁺Cl⁻ + 2HCl → [H₃N⁺CH₂C(=NH₂)NH₂]²⁺ 2Cl⁻ + CO₂ + (CH₃)₂C=CH₂

Methodology:

-

Dissolve the crude N-Boc-aminoacetamidine hydrochloride in a suitable solvent such as dioxane or methanol.

-

Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or bubble dry HCl gas through the methanolic solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

-

The product, aminoacetamidine dihydrochloride, will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the solid with a cold non-polar solvent like diethyl ether to remove any organic impurities.

-

Dry the final product under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of amidine hydrochlorides via the Pinner reaction, based on analogous procedures for simple nitriles. Actual yields for the synthesis of aminoacetamidine dihydrochloride may vary.

| Reaction Step | Reactants | Product | Typical Yield | Purity |

| N-Boc Protection | Aminoacetonitrile, (Boc)₂O | N-Boc-aminoacetonitrile | 85-95% | >95% after chromatography |

| Pinner Reaction & Ammonolysis | N-Boc-aminoacetonitrile, EtOH, HCl, NH₃ | N-Boc-aminoacetamidine HCl | 60-80% | >90% crude |

| Deprotection | N-Boc-aminoacetamidine HCl, HCl | Aminoacetamidine dihydrochloride | >90% | >98% after washing |

Visualizations

Synthesis Pathway

Caption: Synthesis pathway for aminoacetamidine dihydrochloride.

Experimental Workflow

Caption: Experimental workflow for the synthesis of aminoacetamidine dihydrochloride.

Physical and chemical properties of Aminoacetamidine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetamidine, also known as glycinamidine or 2-aminoethanimidamide, is the simplest alpha-amino amidine. As a dihydrochloride salt, it is expected to be a more stable and water-soluble form. The amidine functional group is a key structural motif in many biologically active compounds, recognized for its strong basicity and ability to participate in hydrogen bonding.[1][2] This makes aminoacetamidine dihydrochloride a molecule of interest for researchers in medicinal chemistry and drug development as a potential building block or pharmacophore.

Physicochemical Properties

Quantitative data for Aminoacetamidine Dihydrochloride is not available. The following table summarizes expected properties based on the structural analogue, 2-amino-N-(2-aminoethyl)acetamide dihydrochloride, and general knowledge of similar small organic molecules.[3]

| Property | Expected Value/Information | Source/Justification |

| Molecular Formula | C₂H₉Cl₂N₃ | Based on the structure of aminoacetamidine with two hydrochloride counter-ions. |

| Molecular Weight | 146.02 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for simple amine hydrochloride salts.[4][5] |

| Melting Point | >200 °C (with decomposition) | Expected for a small molecule dihydrochloride salt. Specific value is not available. |

| Boiling Point | Not applicable (decomposes) | Salts of small organic molecules typically decompose before boiling. |

| Solubility | Highly soluble in water. Soluble in polar protic solvents like ethanol and methanol. Sparingly soluble to insoluble in non-polar organic solvents. | The dihydrochloride salt form significantly increases polarity and water solubility.[6][7] DMSO is also a likely solvent.[7] |

| pKa | The amidine group is expected to have a pKa in the range of 10-12. The primary amine is expected to have a pKa around 8-9. | Amidines are strong bases, with pKa values generally ranging from 5-12.[1][8] The specific value is influenced by the electron-donating amino group. |

| Stability | The dihydrochloride salt is expected to be more stable than the free base. Amidine salts can be susceptible to hydrolysis, especially at extreme pH and elevated temperatures. Should be stored in a cool, dry place. | Amine salts are generally more stable and less prone to oxidation than the corresponding free bases.[9] |

Chemical Synthesis: Experimental Protocol

The most common method for the synthesis of unsubstituted amidines is the Pinner reaction.[1][2] The following is a generalized experimental protocol for the synthesis of an amidine hydrochloride from a nitrile.

Reaction: Pinner Synthesis of Aminoacetamidine Dihydrochloride

Principle: The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether salt (Pinner salt), which is then reacted with ammonia to yield the amidine.

Materials:

-

Aminoacetonitrile hydrochloride

-

Anhydrous ethanol

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

-

Ammonia gas or a saturated solution of ammonia in anhydrous ethanol

Procedure:

-

Formation of the Imino Ether Hydrochloride (Pinner Salt):

-

A solution of aminoacetonitrile hydrochloride in anhydrous ethanol is cooled to 0°C in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution until saturation.

-

The reaction mixture is stirred at 0°C for several hours and then allowed to stand at a low temperature (e.g., 4°C) for an extended period (24-48 hours) to allow for the precipitation of the imino ether hydrochloride.

-

The precipitated Pinner salt is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

-

-

Formation of the Amidine Dihydrochloride:

-

The dried imino ether hydrochloride is suspended in a saturated solution of ammonia in anhydrous ethanol at 0°C.

-

The mixture is stirred at a low temperature for several hours.

-

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the imino ether peak).

-

Upon completion, the ammonium chloride byproduct is filtered off.

-

The filtrate containing the product is concentrated under reduced pressure to yield the crude Aminoacetamidine Dihydrochloride.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

-

Workflow of the Pinner Synthesis

Caption: Workflow for the Pinner synthesis of Aminoacetamidine Dihydrochloride.

Chemical Properties and Reactivity

-

Basicity and Protonation: The amidine group is strongly basic due to the resonance stabilization of the resulting amidinium cation upon protonation of the imino nitrogen.[1] The presence of a second basic center, the alpha-amino group, means that in strongly acidic conditions, the molecule will exist as a dication.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. CAS#:1093785-60-4 | 2-amino-N-(2-aminoethyl)acetamide dihydrochloride | Chemsrc [chemsrc.com]

- 4. Bis(2-chloroethyl)amine hydrochloride | C4H10Cl3N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethylenediamine Dihydrochloride | C2H10Cl2N2 | CID 9521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. fig.if.usp.br [fig.if.usp.br]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Agmatine, a Neuromodulatory Compound

Disclaimer: Initial searches for "Aminoacetamidine dihydrochloride" did not yield specific scientific data regarding its mechanism of action. However, extensive information is available for Agmatine, a structurally related endogenous neuromodulator. This guide will focus on the well-documented biological activities of Agmatine as a representative of this class of compounds.

Agmatine, a cationic amine derived from the decarboxylation of L-arginine, functions as a significant neuromodulator and neurotransmitter in biological systems.[1][2] Its multifaceted mechanism of action involves interactions with a diverse array of molecular targets, leading to the modulation of numerous downstream signaling pathways. This guide provides a comprehensive overview of the molecular pharmacology of Agmatine, detailing its biological targets, associated signaling cascades, and relevant experimental methodologies.

Biological Targets and Quantitative Binding Affinities

Agmatine's pleiotropic effects are attributed to its ability to bind to and modulate a variety of receptors and ion channels. A summary of its key molecular targets and their reported binding affinities or functional effects is presented below.

| Target Class | Specific Target | Action | Quantitative Data (Ki, IC50) | Organism/System |

| Neurotransmitter Receptors | Imidazoline I1 Receptor | Agonist | - | - |

| Imidazoline I2 Receptor | Agonist | - | - | |

| α2-Adrenergic Receptor | Allosteric Modulator | - | - | |

| NMDA Receptor | Non-competitive Antagonist | IC50: ~2 µM | Rat Hippocampal Neurons | |

| Serotonin 5-HT2A Receptor | Modulator | - | - | |

| Serotonin 5-HT3 Receptor | Modulator | - | - | |

| Nicotinic Acetylcholine Receptors | Antagonist | - | - | |

| Ion Channels | ATP-sensitive K+ channels | Modulator | - | - |

| Voltage-gated Ca2+ channels | Blocker | - | - | |

| Acid-sensing ion channels (ASICs) | Modulator | - | - | |

| Enzymes | Nitric Oxide Synthase (NOS) | Inhibitor (specifically nNOS and iNOS) | - | Astroglial cells and macrophages |

| Arginine Decarboxylase (ADC) | Product of this enzyme | - | - | |

| Agmatinase | Substrate for this enzyme | - | - |

Signaling Pathways Modulated by Agmatine

The interaction of Agmatine with its biological targets initiates a cascade of intracellular signaling events. These pathways are central to its observed physiological effects, including neuroprotection, antidepressant-like activity, and cardiovascular modulation.[2][3]

Agmatine's neuroprotective effects are, in part, mediated through its interaction with the N-methyl-D-aspartate (NMDA) receptor. By acting as a non-competitive antagonist, Agmatine blocks the ion channel of the receptor, thereby preventing excessive calcium (Ca2+) influx that can lead to excitotoxicity and neuronal cell death.[4]

Caption: Agmatine's antagonism of the NMDA receptor, preventing excitotoxicity.

Agmatine is an endogenous ligand for imidazoline receptors (I1 and I2) and also modulates α2-adrenergic receptors.[1][2] The activation of these receptors is linked to the regulation of blood pressure and the release of catecholamines from the adrenal gland.[2]

Caption: Agmatine's modulation of imidazoline and α2-adrenergic receptors.

Agmatine can inhibit the activity of neuronal and inducible nitric oxide synthase (nNOS and iNOS), leading to a reduction in nitric oxide (NO) production. This is particularly relevant in inflammatory conditions and neurotoxicity where excessive NO can be detrimental.[2]

References

In-depth Technical Guide: The Quest for Aminoacetamidine Dihydrochloride

A comprehensive search of scientific literature and chemical databases reveals a notable absence of information on a compound specifically named "aminoacetamidine dihydrochloride" or its logical chemical equivalent, "2-aminoacetamidine dihydrochloride" (also known as glycinamidine dihydrochloride). This suggests that the compound, as a simple, isolated molecule, is not a well-documented or widely studied substance in the fields of chemistry and pharmacology.

While the direct discovery, history, and detailed experimental data for aminoacetamidine dihydrochloride are not available, the search for this compound has led to related chemical entities that are of significant interest to researchers, scientists, and drug development professionals. This guide will, therefore, focus on these related compounds, providing context and available technical information where possible.

Related Compounds and Their Significance

The query for "aminoacetamidine dihydrochloride" consistently retrieves information on structurally related molecules. These fall into several categories:

-

Simple Amidines and Acetamides: Compounds such as acetamidine hydrochloride and various 2-aminoacetamide derivatives are frequently cited. These form the basic building blocks for more complex molecules.

-

Glycinamide Derivatives: 2-Amino-N,N-dimethylacetamide hydrochloride is a derivative of glycinamide and has been noted for its applications in medicinal and chemical fields.[1]

-

Peptidines (Glycine-Amidine-Based Oligomers): A more complex and recent area of research involves "peptidines," which are oligomers composed of repeating di-substituted glycine-derived amidines.[2][3][4][5] These structures offer a scaffold for creating diverse molecular libraries for drug discovery.

Synthesis and Methodologies of Related Compounds

While no specific protocol for the synthesis of "aminoacetamidine dihydrochloride" can be provided due to the lack of literature, the synthesis of related compounds offers insight into the potential chemical pathways that could be theorized for its creation.

For instance, the synthesis of 2-amino-N,N-dimethylacetamide hydrochloride has been reported starting from Boc-glycine, involving ammonolysis and deprotection steps.[1] Another method utilizes glycine methyl ester hydrochloride as a starting material, proceeding through amino protection, amidation, deprotection, and salt formation.[1]

A modular synthesis approach has been developed for peptidine oligomers. This method involves the iterative application of two key steps: an amidination step to form an α-chloro amidine, followed by an amination step where the chloride is displaced by a primary amine.[2][3][4]

Illustrative Synthetic Workflow for Peptidines

The general workflow for the synthesis of peptidine oligomers can be visualized as a repeating cycle of two main reactions.

Biological Activity and Potential Applications

The biological activities of compounds structurally related to the queried molecule are diverse. For example, derivatives of 2-aminoacetamide have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[6] Other 2-aminothiazole-based compounds have shown a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.

The development of peptidine libraries holds promise for identifying novel bioactive molecules due to the high degree of structural diversity that can be achieved.[5]

Conclusion

The initial query for an in-depth technical guide on "aminoacetamidine dihydrochloride" has highlighted a significant gap in the existing scientific literature. The absence of information on this specific compound prevents a detailed analysis of its discovery, history, and experimental protocols. However, the exploration of structurally related compounds, such as substituted 2-aminoacetamides and glycine-amidine oligomers (peptidines), reveals a rich and active area of research. The synthetic methodologies and biological activities of these related molecules provide a valuable framework for understanding the potential chemical space and therapeutic applications of novel amidine-containing compounds. Future research may yet uncover the existence and properties of aminoacetamidine dihydrochloride, but for now, it remains an elusive entity in the vast landscape of chemical science.

References

- 1. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 2. Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03882K [pubs.rsc.org]

- 5. repository.lsu.edu [repository.lsu.edu]

- 6. Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Aminoacetamidine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic pathway for Aminoacetamidine Dihydrochloride. The information is compiled to assist researchers and professionals in the fields of medicinal chemistry and drug development in the characterization and synthesis of this compound. While direct, publicly available spectral data for Aminoacetamidine Dihydrochloride is limited, this guide leverages data from closely related structures and established synthetic methodologies to present a predictive and practical resource.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Aminoacetamidine Dihydrochloride based on the analysis of related α-amino amidine structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | Broad s | 4H | -NH₂ (amidinium) |

| ~4.0 | s | 2H | -CH₂- |

| ~3.5 | Broad s | 3H | -NH₃⁺ |

Solvent: D₂O

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=N (amidinium) |

| ~45 | -CH₂- |

Solvent: D₂O

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amidinium and ammonium) |

| ~1680 | Strong | C=N stretching (amidinium) |

| ~1600 | Medium | N-H bending |

| ~1450 | Medium | C-H bending |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Ion |

| 75.06 | [M+H]⁺ (of free base) |

Experimental Protocols

The protocols outlined below are based on established methods for the synthesis of α-amino amidines and are expected to be applicable for the preparation and characterization of Aminoacetamidine Dihydrochloride.

Synthesis of Aminoacetamidine Dihydrochloride

A plausible synthetic route to Aminoacetamidine Dihydrochloride involves a two-step process starting from a protected amino acid precursor. The general strategy is adapted from the modular synthesis of α-amino amidines.

Step 1: Amidination of a protected glycine derivative. An N-protected glycine derivative, such as Boc-glycine, is first converted to an activated species. This intermediate is then reacted with an amine to form the corresponding amidine.

Step 2: Deprotection. The protecting group (e.g., Boc) is removed under acidic conditions, typically using hydrochloric acid in an organic solvent, to yield the final product, Aminoacetamidine Dihydrochloride.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a suitable deuterated solvent, such as D₂O, to allow for the exchange of labile protons.

-

IR Spectroscopy: The IR spectrum would be obtained using an FTIR spectrometer. The solid sample would be analyzed, for instance, as a KBr pellet or using an ATR accessory.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to confirm the molecular weight and elemental composition of the free base.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of an α-amino amidine, which is the core structure of Aminoacetamidine.

Aminoacetamidine dihydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aminoacetamidine dihydrochloride, a valuable building block in synthetic chemistry and drug discovery. This document details its chemical properties, a robust experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Core Data Presentation

Aminoacetamidine, also known as 2-aminoethanimidamide or glycinamidine, is a small, reactive molecule. The dihydrochloride salt is a common and stable form for laboratory use.

| Property | Data |

| Chemical Name | 2-Aminoethanimidamide dihydrochloride |

| Synonyms | Aminoacetamidine dihydrochloride, Glycinamidine dihydrochloride |

| CAS Number | 82102-87-2 |

| Molecular Formula | C₂H₉Cl₂N₃ |

| Molecular Weight | 146.02 g/mol |

Experimental Protocol: Synthesis via Pinner Reaction

The synthesis of aminoacetamidine dihydrochloride can be effectively achieved through the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the corresponding amidine.

Materials:

-

Aminoacetonitrile hydrochloride

-

Anhydrous ethanol

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

-

Ammonia (gas or solution in anhydrous ethanol)

-

Reaction vessel equipped with a gas inlet, stirrer, and drying tube

-

Ice bath

Methodology:

-

Preparation of the Pinner Salt:

-

Suspend aminoacetonitrile hydrochloride in anhydrous ethanol in the reaction vessel.

-

Cool the suspension in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred suspension. The reaction is exothermic, so maintain the temperature below 10°C.

-

Continue the addition of HCl until the starting material has completely dissolved and the solution is saturated.

-

Seal the vessel and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours. The imino ester hydrochloride (Pinner salt) will precipitate as a crystalline solid.

-

Collect the precipitate by filtration under anhydrous conditions and wash with cold, anhydrous diethyl ether.

-

-

Conversion to Aminoacetamidine Dihydrochloride:

-

Suspend the isolated Pinner salt in anhydrous ethanol.

-

Cool the mixture in an ice bath.

-

Introduce ammonia gas into the suspension with stirring, or add a saturated solution of ammonia in anhydrous ethanol.

-

Continue the addition of ammonia until the reaction is complete, which can be monitored by the dissolution of the Pinner salt and the precipitation of ammonium chloride.

-

Filter the reaction mixture to remove the ammonium chloride precipitate.

-

The filtrate contains the aminoacetamidine free base. To obtain the dihydrochloride salt, carefully bubble dry hydrogen chloride gas through the filtrate until precipitation is complete.

-

Collect the precipitated aminoacetamidine dihydrochloride by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of aminoacetamidine dihydrochloride using the Pinner reaction.

Caption: Synthetic pathway for aminoacetamidine dihydrochloride.

Unveiling the Molecular Crossroads: A Technical Guide to the Biological Targets of Aminoacetamidine Dihydrochloride

For Immediate Release

Chieti, Italy – November 2, 2025 – In the intricate landscape of drug discovery and development, the identification of precise molecular targets is a cornerstone of therapeutic innovation. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the potential biological targets of Aminoacetamidine dihydrochloride, a compound class that has garnered significant interest for its therapeutic potential. Through a comprehensive review of existing literature, this document elucidates the primary molecular interactions, summarizes quantitative data, details experimental methodologies, and visualizes the underlying biological pathways.

It is important to note that "Aminoacetamidine dihydrochloride" is often a non-standard nomenclature. Extensive database searches indicate that the compound of interest is more accurately identified as Acetamidine hydrochloride or its derivatives. This guide will, therefore, focus on the biological targets of acetamidine and its structurally related analogs.

Executive Summary

The primary biological target identified for acetamidine-based compounds is Nitric Oxide Synthase (NOS) , with a noteworthy selectivity for the inducible isoform, iNOS . This enzyme plays a pivotal role in various physiological and pathological processes, including inflammation and immune responses. The inhibition of iNOS by acetamidine derivatives presents a promising avenue for the development of novel therapeutics for inflammatory diseases and other conditions characterized by excessive nitric oxide production. This document will delve into the specifics of this molecular interaction, providing quantitative data on inhibitory activity and the experimental protocols used to ascertain these findings.

Core Biological Target: Inducible Nitric Oxide Synthase (iNOS)

Inducible Nitric Oxide Synthase (iNOS) is a key enzyme in the inflammatory cascade. Unlike its constitutive counterparts, endothelial NOS (eNOS) and neuronal NOS (nNOS), iNOS is expressed in response to pro-inflammatory stimuli such as cytokines and bacterial endotoxins.[1] Once expressed, iNOS produces large and sustained amounts of nitric oxide (NO), a signaling molecule that, in excess, can contribute to tissue damage and the pathophysiology of various inflammatory conditions.[1]

Acetamidine-containing compounds have emerged as potent inhibitors of iNOS. Their mechanism of action is believed to involve mimicking the substrate of NOS, L-arginine, thereby competitively binding to the active site of the enzyme and preventing the synthesis of nitric oxide.[2] The selectivity of certain acetamidine derivatives for iNOS over eNOS and nNOS is a critical aspect of their therapeutic potential, as indiscriminate inhibition of all NOS isoforms can lead to undesirable side effects.

Quantitative Data on Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of several key acetamidine derivatives against the isoforms of Nitric Oxide Synthase. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound Name | Target Enzyme | IC50 (µM) | Selectivity (eNOS/iNOS) | Reference |

| N-[(3-Aminomethyl)benzyl]acetamidine (1400W) | iNOS | 0.1 ± 0.01 | >2300 | [2] |

| Compound 10 | iNOS | 0.428 | >2300 | [2] |

| Compound 14 | iNOS | 0.165 | 550 | [2] |

| CM544 | iNOS | 0.056 | 4583 | [1] |

| N-[2-(4-methylquinolin-2-yl)phenyl]acetamidine | iNOS | 2.9 ± 0.09 | - | [3] |

| N-(3-(((4-methylphenyl)sulfonamido)methyl)benzyl)acetamidine | iNOS | - | - | [4] |

| N-(3-(((4-methylphenyl)sulfonamido)methyl)benzyl)benzamidine | iNOS | 0.065 | - | [4] |

Experimental Protocols

The determination of the inhibitory activity of acetamidine derivatives on NOS isoforms typically involves in vitro enzyme assays. A common and robust method is the radiometric assay that measures the conversion of radiolabeled L-arginine to L-citrulline.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay (Radiometric)

1. Principle: This assay quantifies the activity of NOS by measuring the formation of [³H]L-citrulline from [³H]L-arginine. The positively charged [³H]L-arginine is separated from the neutral [³H]L-citrulline by cation-exchange chromatography. The amount of radioactivity in the eluate is proportional to the NOS activity.

2. Materials:

-

Purified recombinant human iNOS, eNOS, or nNOS

-

[³H]L-arginine

-

L-arginine (unlabeled)

-

NADPH

-

Calcium Chloride (for eNOS and nNOS)

-

Calmodulin (for eNOS and nNOS)

-

Tetrahydrobiopterin (BH4)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT)

-

Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

-

Cation-exchange resin (e.g., Dowex AG 50W-X8)

-

Test compounds (acetamidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation cocktail

-

Scintillation counter

3. Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, BH4, and for eNOS/nNOS, calcium and calmodulin.

-

Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Initiate the reaction by adding the NOS enzyme and [³H]L-arginine.

-

Incubate the reaction at 37°C for a specified period (e.g., 30 minutes).

-

Stop the reaction by adding the stop buffer.

-

Apply the reaction mixture to a column containing the cation-exchange resin.

-

Elute the [³H]L-citrulline with water. The [³H]L-arginine will remain bound to the resin.

-

Add a scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Landscape

To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Figure 1: Signaling pathway of iNOS-mediated inflammation and its inhibition by Aminoacetamidine Dihydrochloride.

Figure 2: Experimental workflow for an in vitro radiometric NOS inhibition assay.

Conclusion and Future Directions

The compelling evidence positioning inducible Nitric Oxide Synthase as a primary biological target for acetamidine-based compounds opens up exciting possibilities for therapeutic intervention in a range of inflammatory disorders. The high potency and selectivity of certain derivatives underscore the potential for developing targeted therapies with improved safety profiles.

Future research should focus on elucidating the precise binding modes of these inhibitors within the iNOS active site through structural biology studies. Furthermore, expanding the investigation to in vivo models of inflammatory diseases will be crucial to validate the therapeutic efficacy of this compound class. The detailed methodologies and data presented in this whitepaper provide a solid foundation for researchers to build upon in their quest for novel and effective anti-inflammatory agents.

References

- 1. Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflammation in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. digibug.ugr.es [digibug.ugr.es]

In Silico Modeling of Aminoacetamidine Dihydrochloride Interactions: A Technical Guide

Introduction

Aminoacetamidine dihydrochloride is a small organic molecule characterized by a guanidino group, which is typically protonated and positively charged at physiological pH. This structural feature suggests a potential for interaction with biological macromolecules that possess negatively charged binding pockets. Due to the lack of extensive experimental data on the specific protein targets and mechanism of action of aminoacetamidine dihydrochloride, in silico modeling presents a powerful and efficient approach to generate hypotheses and guide further experimental validation.

This technical guide provides a comprehensive overview of a hypothetical in silico workflow to investigate the interactions of aminoacetamidine dihydrochloride with a plausible class of protein targets. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals with an interest in computational drug discovery and molecular modeling.

Target Selection Rationale: Serine Proteases

The guanidino group of aminoacetamidine is isosteric with the side chain of arginine, a key recognition motif for many enzymes. Serine proteases, a large family of enzymes involved in diverse physiological processes, often exhibit a preference for cleaving peptide bonds following basic amino acid residues like arginine and lysine. A classic example is trypsin, which features a deep S1 specificity pocket with an aspartic acid residue (Asp189) at its base, creating a negatively charged environment ideal for binding positively charged side chains. Given these characteristics, serine proteases represent a logical and promising hypothetical target class for aminoacetamidine. For the purpose of this guide, we will use Bovine Trypsin as a representative model protein.

Experimental Protocols for In Silico Analysis

This section outlines the detailed methodologies for a comprehensive in silico investigation of aminoacetamidine dihydrochloride's interaction with a model serine protease.

Protein Preparation

A high-resolution crystal structure of the target protein is the starting point for molecular docking and dynamics simulations.

Protocol:

-

Structure Retrieval: Obtain the 3D crystal structure of Bovine Trypsin from the Protein Data Bank (PDB). For this example, PDB ID: 1S0R can be used.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4. This is a critical step for accurately modeling electrostatic interactions. Assign appropriate atomic charges using a standard force field (e.g., AMBER, CHARMM).

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable conformations that may be present in the crystal structure.

Ligand Preparation

Proper preparation of the ligand is crucial for accurate docking and simulation results.

Protocol:

-

2D Structure Generation: Draw the 2D structure of aminoacetamidine.

-

Conversion to 3D: Convert the 2D structure to a 3D conformation using a computational chemistry software package.

-

Protonation State and Charge Calculation: At physiological pH, the guanidino group of aminoacetamidine will be protonated. Assign partial atomic charges to the ligand using a quantum mechanical method (e.g., AM1-BCC) to accurately represent its electrostatic potential.

-

Energy Minimization: Perform an energy minimization of the 3D ligand structure to obtain a low-energy conformation.

Molecular Docking

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a protein.

Protocol:

-

Grid Generation: Define a docking grid box that encompasses the active site of the serine protease, specifically including the S1 specificity pocket and the catalytic triad residues (Ser195, His57, Asp102).

-

Docking Algorithm: Employ a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the defined grid.

-

Pose Selection and Analysis: The docking results will yield multiple binding poses ranked by a scoring function. The top-scoring poses are then visually inspected to identify plausible binding modes. Key interactions to look for include salt bridges between the positively charged guanidino group of aminoacetamidine and the negatively charged Asp189 in the S1 pocket, as well as hydrogen bonds with backbone and side-chain atoms of the active site residues.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Protocol:

-

System Setup: Place the top-ranked protein-ligand complex from the docking study in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Add counter-ions to neutralize the system and to simulate a physiological salt concentration (e.g., 0.15 M NaCl).

-

Force Field Parameterization: Assign appropriate force field parameters for both the protein (e.g., Amber ff14SB) and the ligand (e.g., GAFF2).

-

Equilibration: Perform a multi-step equilibration protocol. This typically involves an initial energy minimization of the entire system, followed by a short period of heating to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), and then a longer period of equilibration at constant pressure (NPT ensemble). Positional restraints are often applied to the protein and ligand heavy atoms during the initial stages of equilibration and gradually released.

-

Production Run: Once the system is well-equilibrated, run a production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational landscape of the complex.

Data Presentation

The following tables summarize the hypothetical quantitative data that could be generated from the in silico experiments described above.

Table 1: Molecular Docking Results for Aminoacetamidine with Bovine Trypsin

| Parameter | Value |

| Docking Score (kcal/mol) | -7.5 |

| Estimated Inhibition Constant (Ki) (µM) | 2.8 |

| Number of Hydrogen Bonds | 4 |

| Interacting Residues | Asp189, Ser190, Gly216, Ser195 |

Table 2: Analysis of a 100 ns Molecular Dynamics Simulation

| Parameter | Average Value | Standard Deviation |

| Protein RMSD (Å) | 1.2 | 0.3 |

| Ligand RMSD (Å) | 0.8 | 0.2 |

| Protein-Ligand H-Bonds | 3.5 | 0.9 |

| Salt Bridge Distance (Guanidino-Asp189) (Å) | 2.9 | 0.4 |

Table 3: Estimated Binding Free Energy

| Method | ΔG_binding (kcal/mol) |

| MM/PBSA | -15.7 |

| MM/GBSA | -12.3 |

Mandatory Visualizations

Caption: Hypothetical signaling pathway showing serine protease activation and its inhibition by Aminoacetamidine.

Caption: In silico experimental workflow for modeling Aminoacetamidine interactions.

Caption: Logical relationships between the key stages of the in silico modeling process.

Conclusion

This technical guide outlines a robust and comprehensive in silico strategy for investigating the potential interactions of aminoacetamidine dihydrochloride with serine proteases. By employing molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate detailed hypotheses about the binding mode, stability, and affinity of this compound. The insights gained from such computational studies can effectively guide the design of subsequent in vitro and in vivo experiments to validate the predicted biological activity, ultimately accelerating the drug discovery and development process.

Methodological & Application

Application Notes and Protocols for Aminoacetamidine Dihydrochloride in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetamidine dihydrochloride is a small molecule containing an acetamidine functional group. The amidine moiety is isosteric to the guanidinium group of arginine, suggesting its potential as a competitive inhibitor for enzymes that recognize and bind to arginine or similar cationic substrates. This structural similarity makes aminoacetamidine dihydrochloride a candidate for investigation as an inhibitor of several key enzyme families, including arginases, nitric oxide synthases (NOS), and certain serine proteases. These enzymes play critical roles in various physiological and pathological processes, making them attractive targets for drug development.

These application notes provide detailed protocols for utilizing aminoacetamidine dihydrochloride in enzyme inhibition assays, focusing on arginase as a primary potential target. A protocol for assessing inhibition of nitric oxide synthase is also included, given the shared substrate, L-arginine.

Potential Enzyme Targets and Signaling Pathways

The primary basis for selecting potential enzyme targets for aminoacetamidine dihydrochloride is its structural resemblance to L-arginine.

-

Arginase: This manganese-containing enzyme converts L-arginine into L-ornithine and urea, playing a crucial role in the urea cycle.[1] In various diseases, including cancer and cardiovascular conditions, elevated arginase activity can deplete L-arginine levels, thereby impairing T-cell function and nitric oxide production.[2][3]

-

Nitric Oxide Synthase (NOS): This family of enzymes also utilizes L-arginine as a substrate to produce nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems.[1][4] Inhibition of NOS isoforms has therapeutic implications in conditions associated with excessive NO production, such as inflammation and septic shock.

-

Serine Proteases: Certain serine proteases, particularly those involved in the coagulation cascade (e.g., thrombin), have a high affinity for arginine residues at their substrate cleavage sites. The amidine group can mimic the guanidinium group of arginine, making amidine-containing molecules effective inhibitors of these enzymes.[5][6]

Below are diagrams illustrating the metabolic pathways of L-arginine involving arginase and nitric oxide synthase, and a general workflow for an enzyme inhibition assay.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. 4.3. Arginase Inhibition and Kinetics [bio-protocol.org]

- 3. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of synthetic protease inhibitors of the amidine type on cell injury by Rickettsia rickettsii - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Stock Solutions of Aminoacetamidine Dihydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the preparation of stock solutions of Aminoacetamidine dihydrochloride. Due to the limited availability of specific data for this compound, the following protocols are based on the general characteristics of similar amino acid-derived hydrochloride salts. Researchers should consider these as guidelines and perform small-scale tests to determine the optimal conditions for their specific experimental needs.

Introduction

Aminoacetamidine dihydrochloride is a small molecule of interest in various research and drug development applications. The preparation of accurate and stable stock solutions is a critical first step for any in vitro or in vivo studies. This document outlines the recommended procedures for dissolving, storing, and handling Aminoacetamidine dihydrochloride to ensure the integrity and reproducibility of experimental results.

Chemical Properties and Safety Precautions

Table 1: General Chemical Properties of Amino-Amidine/Acetamide Hydrochloride Salts

| Property | General Observation | Recommendation |

| Appearance | White to off-white crystalline powder. | Visually inspect the compound before use. |

| Solubility | Generally soluble in aqueous solutions and Dimethyl Sulfoxide (DMSO). Hydrochloride salts are designed for improved aqueous solubility. | Start with small-scale solubility tests in the desired solvent. |

| Stability | Solid form is generally stable at room temperature when protected from moisture.[1] Solutions are less stable and susceptible to degradation. | Store the solid compound in a tightly sealed container in a dry place. Prepare fresh solutions or store aliquots at low temperatures. |

| Storage (Solid) | Store at 2-8°C or room temperature in a desiccated environment. | Follow the supplier's recommendation if available. |

| Storage (Solution) | Store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. | Avoid repeated warming and cooling of the stock solution. |

Safety Precautions:

-

Always handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[2]

-

Avoid inhalation of dust and direct contact with skin and eyes.[2]

-

In case of contact, rinse the affected area thoroughly with water.[1]

-

Consult the Safety Data Sheet (SDS) for the specific compound if available from your supplier.

Experimental Protocols

Preparation of an Aqueous Stock Solution (e.g., 10 mM)

This protocol is recommended for applications where an aqueous-based solution is required.

Materials:

-

Aminoacetamidine dihydrochloride powder

-

High-purity sterile water (e.g., Milli-Q or equivalent)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

0.22 µm sterile syringe filter (optional, for sterilization)

Procedure:

-

Determine the Molecular Weight (MW): Locate the molecular weight of Aminoacetamidine dihydrochloride from the supplier's product information.

-

Calculate the Required Mass: Use the following formula to calculate the mass of the compound needed to prepare the desired volume and concentration of the stock solution:

Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x MW ( g/mol )

Example for 10 mL of a 10 mM stock solution: Mass (g) = 0.010 mol/L x 0.010 L x MW ( g/mol )

-

Weigh the Compound: Carefully weigh the calculated amount of Aminoacetamidine dihydrochloride powder using an analytical balance and transfer it to a sterile conical tube.

-

Dissolution: Add a portion of the high-purity sterile water to the tube (e.g., 80% of the final volume).

-

Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but be cautious of potential degradation.

-

Final Volume Adjustment: Add sterile water to reach the final desired volume.

-

Sterilization (Optional): If required for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Preparation of a DMSO Stock Solution (e.g., 50 mM)

This protocol is suitable for creating a more concentrated stock solution that can be further diluted in aqueous buffers for working solutions.

Materials:

-

Aminoacetamidine dihydrochloride powder

-

Anhydrous, high-purity DMSO

-

Sterile conical tubes with screw caps suitable for DMSO

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the Required Mass: Use the formula from section 3.1 to calculate the mass needed for your desired concentration and volume.

-

Weigh the Compound: Accurately weigh the Aminoacetamidine dihydrochloride and place it in a sterile conical tube.

-

Dissolution: Add the required volume of high-purity DMSO to the tube.

-

Mixing: Securely cap the tube and vortex until the solid is fully dissolved. Sonication in a water bath for a few minutes can assist with dissolution if needed.

-

Aliquoting and Storage: Distribute the DMSO stock solution into small, single-use aliquots in appropriate sterile tubes. Store the aliquots at -20°C or -80°C, protected from light and moisture.

Data Presentation

Table 2: Recommended Solvents and Storage Conditions

| Solvent | Typical Stock Concentration Range | Storage Temperature | Notes |

| High-Purity Water | 1 mM - 20 mM (estimated) | -20°C or -80°C | Ideal for direct use in many biological assays. Stability may be lower than in DMSO. |

| DMSO | 10 mM - 100 mM (estimated) | -20°C or -80°C | Suitable for long-term storage and for creating high-concentration stocks. Ensure final DMSO concentration in working solutions is compatible with your experimental system. |

| Phosphate-Buffered Saline (PBS) | 1 mM - 20 mM (estimated) | -20°C or -80°C | Use when a buffered aqueous solution is required. Check for any precipitation upon dissolution. |

Visualizations

Caption: Workflow for Stock Solution Preparation.

Caption: Decision Tree for Solvent Selection.

References

Application Notes and Protocols: Aminoacetamidine Dihydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Aminoacetamidine dihydrochloride and its derivatives represent a class of compounds with significant potential in medicinal chemistry, primarily recognized for their activity as enzyme inhibitors. The core aminoacetamidine scaffold serves as a versatile building block for the synthesis of more complex molecules with tailored biological activities. While specific data on the parent compound, aminoacetamidine dihydrochloride, is limited in publicly available literature, extensive research on its N-substituted derivatives has established the acetamidine moiety as a key pharmacophore for the potent and selective inhibition of nitric oxide synthases (NOS).

The primary application of acetamidine-based compounds lies in the modulation of the nitric oxide signaling pathway. Nitric oxide (NO) is a crucial signaling molecule involved in a wide range of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Dysregulation of NO production is implicated in various diseases, making NOS isoforms attractive therapeutic targets. Specifically, the overexpression of iNOS is associated with inflammatory conditions, septic shock, and certain cancers, making selective iNOS inhibitors highly sought after.

The amidine group of these compounds is believed to mimic the guanidinium group of L-arginine, the natural substrate for NOS, allowing them to bind to the active site of the enzyme and inhibit its activity. Research has focused on designing derivatives that exhibit high selectivity for iNOS over eNOS and nNOS to minimize potential side effects, such as hypotension, which can result from the inhibition of the constitutive NOS isoforms.

Quantitative Data: Nitric Oxide Synthase Inhibition by Acetamidine Derivatives

The following table summarizes the in vitro inhibitory activities of several N-substituted acetamidine derivatives against different NOS isoforms. It is important to note that this data is for derivatives of aminoacetamidine and not the parent compound itself.

| Compound | Target | IC50 (µM) | Selectivity (eNOS/iNOS) | Reference |

| N-[(3-Aminomethyl)benzyl]acetamidine (1400W) | iNOS | 0.1 ± 0.01 | >2000 | [1] |

| Compound 1* | iNOS | 0.5 ± 0.04 | >400 | [1] |

| Compound 10** | iNOS | 0.02 ± 0.002 | >5000 | [1] |

*Compound 1: N-(3-(((1-iminoethyl)amino)methyl)benzyl)acetamide **Compound 10: N-(3-(((1-iminoethyl)amino)methyl)benzyl)glycinamide

Signaling Pathway: Nitric Oxide Synthesis and Inhibition

The following diagram illustrates the synthesis of nitric oxide by nitric oxide synthase and the mechanism of inhibition by acetamidine derivatives.

Caption: Nitric Oxide Synthesis and Inhibition by Acetamidine Derivatives.

Experimental Protocols

Synthesis of Aminoacetamidine Dihydrochloride (Representative Protocol via Pinner Reaction)

This protocol describes a general method for the synthesis of amidines from nitriles, known as the Pinner reaction. This can be adapted for the synthesis of aminoacetamidine dihydrochloride from a protected aminoacetonitrile.

Materials:

-

N-Boc-aminoacetonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (gas or solution in diethyl ether)

-

Anhydrous ammonia (gas or solution in ethanol)

-

Round-bottom flask

-

Magnetic stirrer

-

Gas inlet tube

-

Drying tube (e.g., with calcium chloride)

-

Ice bath

-

Filtration apparatus

Procedure:

-

Formation of the Imidate Hydrochloride (Pinner Salt): a. Dissolve N-Boc-aminoacetonitrile in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube. b. Cool the solution in an ice bath. c. Bubble anhydrous hydrogen chloride gas through the solution, or add a saturated solution of HCl in diethyl ether dropwise, while maintaining the temperature below 10°C. d. Continue the addition of HCl until the reaction is complete (monitor by TLC). e. The ethyl imidate hydrochloride (Pinner salt) will precipitate from the solution. Collect the precipitate by filtration and wash with cold anhydrous diethyl ether.

-

Ammonolysis to form the Amidine: a. Suspend the freshly prepared Pinner salt in anhydrous ethanol. b. Cool the suspension in an ice bath. c. Bubble anhydrous ammonia gas through the suspension, or add a saturated solution of ammonia in ethanol, until the Pinner salt is consumed (monitor by TLC). d. Stir the reaction mixture at room temperature for several hours.

-

Deprotection and Salt Formation: a. After the reaction is complete, remove the solvent under reduced pressure. b. Dissolve the residue in a minimal amount of anhydrous ethanol. c. Bubble anhydrous hydrogen chloride gas through the solution to remove the Boc protecting group and form the dihydrochloride salt of aminoacetamidine. d. The product, aminoacetamidine dihydrochloride, will precipitate. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Caption: General workflow for the synthesis of aminoacetamidine dihydrochloride.

Nitric Oxide Synthase (NOS) Inhibition Assay (Radiometric Assay)

This protocol is a standard method for determining the inhibitory activity of compounds against NOS isoforms by measuring the conversion of [³H]L-arginine to [³H]L-citrulline.[1]

Materials:

-

Purified NOS isoform (e.g., human recombinant iNOS)

-

[³H]L-arginine

-

NADPH

-

Tetrahydrobiopterin (BH4)

-

Calmodulin (for eNOS and nNOS)

-

Calcium chloride (for eNOS and nNOS)

-

L-valine (to inhibit arginase activity)

-

HEPES buffer (pH 7.4)

-

Test compound (Aminoacetamidine derivative)

-

Dowex AG 50W-X8 resin (Na+ form)

-

Scintillation vials

-

Scintillation cocktail

-

Microplate or reaction tubes

-

Water bath or incubator

-

Scintillation counter

Procedure:

-

Preparation of Reaction Mixture: a. Prepare a reaction buffer containing HEPES, L-valine, and other necessary cofactors (NADPH, BH4, calmodulin, and CaCl₂ for constitutive NOS isoforms). b. Prepare serial dilutions of the test compound in the reaction buffer.

-

Enzyme Reaction: a. In a microplate or reaction tubes, add the reaction buffer, the test compound at various concentrations (or vehicle for control), and the purified NOS enzyme. b. Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C. c. Initiate the reaction by adding [³H]L-arginine. d. Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Stopping the Reaction and Separation: a. Stop the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin. The resin will bind the unreacted [³H]L-arginine (which is positively charged), while the product, [³H]L-citrulline (which is neutral), will remain in the supernatant. b. Allow the resin to settle or centrifuge the samples.

-

Quantification: a. Transfer an aliquot of the supernatant to a scintillation vial. b. Add scintillation cocktail to each vial. c. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound compared to the control (vehicle-treated) sample. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Caption: Workflow for a radiometric NOS inhibition assay.

References

Application Notes and Protocols: Experimental Design for Testing Aminoacetamidine Dihydrochloride Efficacy

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols and application notes for the initial efficacy testing of the novel compound, Aminoacetamidine dihydrochloride. Given the chemical nature of amidine-containing compounds, which are frequently investigated as enzyme inhibitors, this experimental design focuses on evaluating its potential as an anti-inflammatory agent through a series of in vitro and in vivo assays.[1][2][3][4]

In Vitro Characterization

The initial phase of testing focuses on characterizing the basic cellular and biochemical activity of Aminoacetamidine dihydrochloride.

Cytotoxicity Assessment

Prior to efficacy testing, it is crucial to determine the cytotoxic potential of Aminoacetamidine dihydrochloride to establish a safe therapeutic window for subsequent assays.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cell line (e.g., HEK293 for general cytotoxicity, or a relevant inflammatory cell line like RAW 264.7 macrophages)

-

Aminoacetamidine dihydrochloride

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of Aminoacetamidine dihydrochloride in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

-

Incubate for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Table 1: Cytotoxicity of Aminoacetamidine dihydrochloride

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Vehicle) | 100 | 100 | 100 |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| IC50 (µM) |

Enzyme Inhibition Screening

Given that many amidine-containing compounds are enzyme inhibitors, a general screening against relevant enzyme classes is a logical next step.[1][2][3][4]

Protocol: General In Vitro Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for various enzymes, such as serine proteases (e.g., trypsin, elastase) or nitric oxide synthases (NOS), which are relevant to inflammation.[5][6][7][8][9]

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

Aminoacetamidine dihydrochloride

-

Assay buffer (enzyme-specific)

-

Known inhibitor (positive control)

-

96-well plate

-

Microplate reader

Procedure:

-

Add 10 µL of various concentrations of Aminoacetamidine dihydrochloride or a known inhibitor to the wells of a 96-well plate.

-

Add 70 µL of the target enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the enzyme-specific substrate.

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for 15-30 minutes.

-

Calculate the initial reaction velocity (V0) for each concentration.

Data Presentation:

Table 2: Enzyme Inhibition Profile of Aminoacetamidine dihydrochloride

| Enzyme | Substrate | IC50 (µM) |

| Trypsin | BAPNA | |

| Elastase | Suc-Ala-Ala-Val-pNA | |

| iNOS | L-Arginine | |

| COX-2 | Arachidonic Acid |

Target Engagement in a Cellular Context

If a specific enzyme target is identified, it is important to confirm that Aminoacetamidine dihydrochloride can engage this target within a living cell.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a method for assessing the binding of a compound to its target protein in cells and tissue samples.

Materials:

-

Relevant cell line expressing the target protein

-

Aminoacetamidine dihydrochloride

-

PBS

-

Protease inhibitor cocktail

-

Specific primary antibody against the target protein

-

HRP-conjugated secondary antibody

-

Western blot equipment and reagents

Procedure:

-

Treat cultured cells with Aminoacetamidine dihydrochloride or vehicle for a specified time.

-

Harvest and resuspend the cells in PBS with a protease inhibitor cocktail.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge to separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction.

-

Analyze the soluble fractions by Western blot using an antibody specific to the target protein.

Data Presentation: